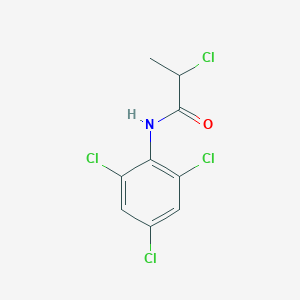

2-chloro-N-(2,4,6-trichlorophenyl)propanamide

Description

Properties

IUPAC Name |

2-chloro-N-(2,4,6-trichlorophenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl4NO/c1-4(10)9(15)14-8-6(12)2-5(11)3-7(8)13/h2-4H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYJAYGFCLLJTMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C=C(C=C1Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601254129 | |

| Record name | 2-Chloro-N-(2,4,6-trichlorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601254129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

735321-28-5 | |

| Record name | 2-Chloro-N-(2,4,6-trichlorophenyl)propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=735321-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-(2,4,6-trichlorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601254129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro N 2,4,6 Trichlorophenyl Propanamide

Optimized Reaction Conditions and Catalytic Systems

Achieving high yields in the synthesis of 2-chloro-N-(2,4,6-trichlorophenyl)propanamide requires careful optimization of reaction parameters, including the solvent, temperature, and the choice of catalyst or activating agent. The reduced nucleophilicity and steric hindrance of 2,4,6-trichloroaniline (B165571) make these considerations particularly important.

The conventional method involves the reaction of 2,4,6-trichloroaniline with 2-chloropropanoyl chloride. This reaction generates hydrochloric acid (HCl) as a byproduct, which would protonate the unreacted aniline, rendering it non-nucleophilic. Therefore, a base must be added to neutralize the HCl as it is formed. core.ac.ukderpharmachemica.com

The choice of solvent is crucial for controlling reaction rates and selectivity in amide synthesis. Solvents can influence the solubility of reactants, stabilize transition states, and mediate the activity of bases and catalysts. For the acylation of anilines, polar aprotic solvents are often preferred. nih.gov

Studies on the N-acylation of various anilines have demonstrated the impact of the reaction medium on product yield and reaction time. derpharmachemica.comresearchgate.net While specific data for the target molecule is proprietary, general findings can be extrapolated.

| Solvent | Solvent Type | General Observations in N-Acylation Reactions | Potential Relevance for Target Synthesis |

|---|---|---|---|

| Dimethylformamide (DMF) | Polar Aprotic | Excellent solvent for dissolving reactants and facilitating PTC-mediated reactions. Often leads to high yields. derpharmachemica.com | Good choice for ensuring solubility of the polychlorinated precursors. |

| Acetonitrile (B52724) (MeCN) | Polar Aprotic | Effective solvent that often provides a good balance of solubility and reactivity. nih.gov Considered a superior choice in some studies. derpharmachemica.com | A strong candidate for achieving high conversion rates. |

| Dichloromethane (B109758) (DCM) | Polar Aprotic | Widely used due to its inertness and ease of removal post-reaction. nih.gov | Suitable for reactions at or below room temperature. |

| Toluene | Nonpolar | Used in some dehydrocondensation reactions, particularly at elevated temperatures. | May be effective, especially in catalytic systems that function well in nonpolar media. |

In addition to the solvent, the choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃) are often effective, particularly when used with a phase-transfer catalyst (PTC) such as tetrabutylammonium (B224687) bromide (TBAB) to enhance the interaction between the organic and inorganic phases. derpharmachemica.com

Modern synthetic chemistry increasingly favors catalytic methods that avoid the use of highly reactive and hazardous acyl chlorides. These methods involve the direct coupling of a carboxylic acid (2-chloropropanoic acid) and an amine (2,4,6-trichloroaniline) using a "dehydrocondensation agent" or catalyst. mdpi.comnih.gov

One prominent class of reagents for this transformation is based on triazines. For instance, 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride, can be used to activate carboxylic acids in situ. rsc.orgresearchgate.net The proposed mechanism involves the formation of a highly reactive acyl-triazine intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, even a weakly nucleophilic one like 2,4,6-trichloroaniline, to form the desired amide bond. researchgate.net

Key Features of Triazine-Based Dehydrocondensation:

Mild Conditions: These reactions can often be performed at room temperature. rsc.org

High Atom Economy: They avoid the formation of stoichiometric salt byproducts associated with acyl chlorides and bases.

Versatility: The methodology is compatible with a wide range of functional groups. researchgate.net

Other advanced catalytic systems employ phosphonium (B103445) salts or carbodiimides, though triazine-based reagents are particularly noted for their cost-effectiveness and efficiency. nih.govmdpi.com

Isolation and Purification Techniques in Propanamide Synthesis

The final stage of the synthesis is the isolation and purification of the this compound product. Given its highly chlorinated nature, the compound is expected to be a crystalline solid at room temperature, which simplifies its purification.

The typical workup procedure following the reaction involves:

Quenching: The reaction mixture is often treated with water or a dilute acid/base solution to neutralize any remaining reagents and salts.

Extraction: The crude product is extracted from the aqueous phase into an immiscible organic solvent like ethyl acetate (B1210297) or dichloromethane.

Washing & Drying: The organic layer is washed with brine to remove water-soluble impurities and then dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.

Following the initial isolation, one or more purification techniques are employed:

Recrystallization: This is the most common and efficient method for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a hot solvent or solvent mixture, and then allowed to cool slowly. The pure compound crystallizes out, leaving impurities behind in the solvent. Suitable solvents would be determined empirically but could include ethanol, toluene, or mixtures like ethyl acetate/hexane.

Column Chromatography: For achieving very high purity or for separating the product from impurities with similar solubility, silica (B1680970) gel column chromatography is the method of choice. The crude mixture is loaded onto a column of silica gel and eluted with a solvent system of appropriate polarity, allowing for the separation of components based on their differential adsorption to the stationary phase.

The purity of the final product is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point analysis.

Green Chemistry Principles in Propanamide Synthesis

The growing emphasis on sustainable chemical manufacturing has propelled the integration of green chemistry principles into synthetic routes for a wide array of compounds, including propanamides. While specific research on the green synthesis of this compound is not extensively documented, the principles can be applied to its hypothetical synthesis based on established green methodologies for amide bond formation. The conventional synthesis likely involves the acylation of 2,4,6-trichloroaniline with 2-chloropropanoyl chloride, a process that presents several environmental and efficiency challenges that green chemistry seeks to address.

The classical approach to synthesizing α-haloamides typically involves the reaction of a nucleophilic amine with an α-haloacetyl halide. nih.gov This method, while effective, often utilizes hazardous reagents and volatile organic solvents, generating significant waste. For instance, the preparation of the acyl chloride precursor (2-chloropropanoyl chloride) from 2-chloropropanoic acid often uses stoichiometric chlorinating agents like thionyl chloride or phosphorus pentachloride, which are highly inefficient and produce corrosive byproducts. catalyticamidation.info

The application of green chemistry principles aims to overcome these limitations by redesigning the synthetic pathway to be safer, more efficient, and environmentally benign. Key areas of improvement include the adoption of catalytic methods, the use of safer solvents, and the pursuit of higher atom economy.

Catalytic Amidation: A High-Atom-Economy Alternative

A central tenet of green chemistry is maximizing atom economy. Direct catalytic amidation, which involves coupling a carboxylic acid (2-chloropropanoic acid) directly with an amine (2,4,6-trichloroaniline), represents a significant improvement over the acyl chloride method. This approach forms the amide bond with the sole byproduct being water, achieving near-perfect atom economy. catalyticamidation.info

Several catalytic systems have been developed for direct amide formation, with boronic acid derivatives being among the most common. ucl.ac.uk These catalysts facilitate the reaction under conditions that often involve azeotropic removal of water. ucl.ac.uk The use of such catalysts eliminates the need for stoichiometric activating agents (e.g., carbodiimides) or halogenating agents, which generate substantial amounts of waste. catalyticamidation.infoucl.ac.uk Transition metal catalysts, such as those based on ruthenium, have also been employed for the dehydrogenative coupling of alcohols and amines to yield amides, presenting another potential, albeit less direct, green route.

Biocatalysis: The Enzymatic Approach

Enzymatic synthesis offers a powerful green alternative, operating under mild, typically aqueous conditions. Enzymes like lipases, proteases, and acylases, which are hydrolases, can be used in reverse to catalyze the formation of amide bonds. rsc.orgmanchester.ac.uk This approach is highly selective and avoids the use of harsh reagents and organic solvents. Nitrile hydratase enzymes, combined with chemocatalysts in a one-pot system, provide an innovative route where nitriles are hydrated to primary amides and subsequently coupled, offering an alternative disconnection approach for synthesizing complex amides. nih.gov For a compound like this compound, a lipase (B570770) could potentially be used to directly couple 2-chloropropanoic acid (or its simple ester) with 2,4,6-trichloroaniline in a low-water medium to drive the reaction equilibrium towards synthesis. rsc.org

Innovations in Solvents and Reaction Conditions

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional amide syntheses often employ volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives. Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and zinc chloride, can function as both a catalyst and a green solvent for acylation reactions. rsc.org Vegetable oils and their derivatives are also being explored as renewable and biodegradable reaction media for various organic transformations, including those leading to amide precursors. nih.gov

Furthermore, enhancing energy efficiency is a key green principle. The use of microwave irradiation instead of conventional heating can significantly shorten reaction times and reduce energy consumption in acylation reactions. acs.orghumanjournals.com

The following table summarizes a comparative analysis of conventional versus green synthetic approaches applicable to this compound.

Interactive Table: Comparison of Synthetic Approaches

| Principle | Conventional Method (Acyl Chloride Route) | Green Chemistry Alternative | Key Advantages of Green Alternative |

| Atom Economy | Low; uses stoichiometric chlorinating agents (e.g., SOCl₂) producing waste. | Direct Catalytic Amidation: 2-chloropropanoic acid + 2,4,6-trichloroaniline → Amide + H₂O. catalyticamidation.info | High atom economy; water is the only byproduct. |

| Reagent Selection | Utilizes hazardous 2-chloropropanoyl chloride and coupling agents. | Catalysis: Use of boronic acids or enzymes (e.g., lipase) as catalysts instead of stoichiometric reagents. ucl.ac.ukrsc.org | Eliminates hazardous reagents and wasteful byproducts. |

| Solvent Use | Employs volatile organic compounds (VOCs) like dichloromethane or toluene. | Greener Solvents: Use of Deep Eutectic Solvents (DES), vegetable oils, ionic liquids, or water. rsc.orgnih.gov | Reduces environmental pollution and health hazards associated with VOCs. |

| Energy Efficiency | Relies on conventional heating, often for extended periods. | Alternative Energy Sources: Microwave-assisted synthesis or biocatalysis at ambient temperatures. acs.orghumanjournals.com | Reduces reaction times and overall energy consumption. |

| Waste Prevention | Generates significant inorganic and organic waste (e.g., HCl, SO₂). | Integrated Processes: One-pot chemo-enzymatic reactions that telescope multiple steps. nih.gov | Minimizes waste generation, separation, and purification steps. |

The table below details potential catalytic systems that could be adapted for the green synthesis of the target propanamide.

Interactive Table: Potential Green Catalytic Systems

| Catalytic System | Catalyst Example | Reaction Type | Typical Conditions | Reference |

| Organocatalysis | Phenylboronic Acid | Direct Amidation | High temperature with azeotropic water removal. | ucl.ac.uk |

| Biocatalysis | Candida antarctica Lipase B (CALB) | Enzymatic Amidation | Mild temperature, often in non-aqueous or low-water media. | rsc.org |

| Transition Metal | Ruthenium Pincer Complex | Dehydrogenative Coupling (from alcohol/amine) | High temperature; liberates H₂ gas. | |

| Chemo-enzymatic | Nitrile Hydratase + Copper Catalyst | One-Pot Nitrile Hydration/N-Arylation | Mild, aqueous conditions. | nih.gov |

| Solvent-Catalyst | Choline Chloride-Zinc Chloride (DES) | Acylation | Microwave irradiation, solvent-free or in DES. | rsc.org |

Mechanistic Investigations of 2 Chloro N 2,4,6 Trichlorophenyl Propanamide Reactivity

Elucidation of Abiotic Transformation Mechanisms

Abiotic transformation processes are critical in determining the environmental fate of chemical compounds. These pathways, driven by non-biological factors, can lead to the degradation of a parent compound into various transformation products.

Hydrolytic Degradation Pathways

Hydrolysis is a chemical process in which a molecule of water reacts with a substance to break it down. For 2-chloro-N-(2,4,6-trichlorophenyl)propanamide, this would likely involve the cleavage of the amide bond. However, specific studies detailing the kinetics and products of hydrolytic degradation for this compound could not be identified. Therefore, no data on its half-life under different pH conditions or the identification of its hydrolysis products can be provided.

Photochemical Degradation Processes

Photochemical degradation involves the breakdown of a compound by light, particularly ultraviolet (UV) radiation from the sun. This can be a significant environmental degradation pathway for many organic molecules. For this compound, this process could involve the cleavage of the carbon-chlorine or amide bonds. Despite the relevance of this pathway, no specific experimental data on the photolytic half-life, quantum yield, or the identity of the photoproducts of this compound were found in the reviewed literature.

Biotransformation Pathways in Environmental Systems

Biotransformation, the chemical alteration of a substance within a living organism or by microorganisms, is a key process in the environmental degradation of many organic compounds.

Microbial Degradation Kinetics and Metabolite Identification

The degradation of chlorinated aromatic compounds by microorganisms has been a subject of considerable research. However, specific studies on the microbial degradation of this compound are absent from the available literature. Consequently, there is no information on the specific microorganisms capable of degrading this compound, the kinetics of its degradation, or the identity of the resulting metabolites.

Role of Specific Microbial Consortia in Biotransformation

In many cases, the complete mineralization of a complex organic molecule requires the synergistic action of a microbial consortium, where different species carry out different steps of the degradation pathway. Due to the lack of research on the biotransformation of this compound, there is no information available regarding the role of any specific microbial consortia in its breakdown.

Intramolecular and Intermolecular Reaction Pathways

Understanding the intrinsic chemical reactivity of a molecule is fundamental to predicting its behavior in various systems. This includes both intramolecular reactions (reactions within the same molecule) and intermolecular reactions (reactions between molecules). For this compound, this could involve rearrangements, cyclizations, or reactions with other chemical species in the environment. A review of the literature did not yield any specific studies on the intramolecular or intermolecular reaction pathways of this particular compound.

Electrophilic and Nucleophilic Interaction Sites

The specific arrangement of atoms and functional groups in this compound creates distinct regions of high and low electron density, which act as nucleophilic and electrophilic centers, respectively. While a detailed computational analysis, such as a Molecular Electrostatic Potential (MEP) map, would provide a precise quantitative and qualitative prediction of these sites, the reactivity can be inferred from the fundamental principles of organic chemistry and analysis of its constituent parts.

The primary electrophilic centers of the molecule are the carbonyl carbon of the propanamide group and the carbon atom bonded to the chlorine on the propanamide side chain. The carbonyl carbon is inherently electrophilic due to the polarization of the carbon-oxygen double bond, where the more electronegative oxygen atom pulls electron density away from the carbon. This creates a partial positive charge on the carbonyl carbon, making it susceptible to attack by nucleophiles.

Similarly, the carbon atom alpha to the carbonyl group, which is bonded to a chlorine atom, is also an electrophilic site. The electronegative chlorine atom withdraws electron density through an inductive effect, rendering this carbon electron-deficient and a target for nucleophilic substitution reactions.

The nucleophilic sites of this compound are primarily the oxygen atom of the carbonyl group and the nitrogen atom of the amide linkage. The carbonyl oxygen possesses lone pairs of electrons and a partial negative charge, making it a potent nucleophile and a hydrogen bond acceptor. The amide nitrogen also has a lone pair of electrons, which can participate in nucleophilic attack, although its nucleophilicity is somewhat diminished due to resonance delocalization with the adjacent carbonyl group. The trichlorophenyl ring, being electron-deficient due to the presence of three electron-withdrawing chlorine atoms, is generally not considered a strong nucleophilic center.

Table 1: Predicted Electrophilic and Nucleophilic Sites of this compound

| Site | Type | Reason |

| Carbonyl Carbon | Electrophilic | Polarization of the C=O bond, creating a partial positive charge. |

| α-Carbon (on propanamide) | Electrophilic | Inductive effect of the attached chlorine atom, leading to electron deficiency. |

| Carbonyl Oxygen | Nucleophilic | Presence of lone pairs of electrons and a partial negative charge. |

| Amide Nitrogen | Nucleophilic | Presence of a lone pair of electrons. |

Hydrogen Bonding and Halogen Bonding in Condensed Phases

In the solid state, the intermolecular forces play a significant role in determining the crystal packing and physical properties of this compound. The key non-covalent interactions expected to be present are hydrogen bonds and halogen bonds.

Hydrogen Bonding:

The primary hydrogen bond donor in the molecule is the amide N-H group, while the most effective hydrogen bond acceptor is the carbonyl oxygen atom. In the condensed phase, it is highly probable that intermolecular N-H···O=C hydrogen bonds are formed, leading to the creation of chains or more complex networks of molecules. This type of hydrogen bonding is a common and well-established feature in the crystal structures of N-aryl amides. For instance, studies on N-(2,4,5-trichlorophenyl)maleamic acid reveal the presence of intermolecular N-H···O hydrogen bonds that link the molecules into zigzag chains. nih.gov Similarly, the crystal structure of N-(2,4,5-trichlorophenyl)-2-chloroacetamide, a close analog, is expected to exhibit comparable hydrogen bonding patterns. znaturforsch.com

Halogen Bonding:

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). In this compound, the chlorine atoms attached to the phenyl ring can act as halogen bond donors. The electron-withdrawing nature of the phenyl ring enhances the positive electrostatic potential (σ-hole) on the outer side of the chlorine atoms, making them more effective halogen bond donors. The carbonyl oxygen, with its lone pairs of electrons, can act as a halogen bond acceptor.

Therefore, it is plausible that C-Cl···O=C halogen bonds exist in the crystal lattice of this compound. Studies on related N-(trichlorophenyl)-chloroacetamides have shown the presence of short intermolecular Cl···O contacts, which are indicative of halogen bonding. nih.gov The specific geometry and strength of these halogen bonds would depend on the steric and electronic environment within the crystal packing. The interplay between hydrogen and halogen bonding will ultimately dictate the supramolecular architecture of this compound in the solid state.

Table 2: Potential Non-Covalent Interactions in the Condensed Phase

| Interaction | Donor | Acceptor | Significance |

| Hydrogen Bonding | Amide N-H | Carbonyl Oxygen (C=O) | Primary interaction for forming molecular chains and networks. |

| Halogen Bonding | Chlorine atoms on the phenyl ring | Carbonyl Oxygen (C=O) | Contributes to the overall crystal packing and stability. |

Comprehensive Analytical Characterization and Quantification of 2 Chloro N 2,4,6 Trichlorophenyl Propanamide

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the precise molecular structure of 2-chloro-N-(2,4,6-trichlorophenyl)propanamide. By probing the interactions of the molecule with electromagnetic radiation, methods like NMR, mass spectrometry, and IR/UV-Vis spectroscopy offer complementary information that, when combined, confirms the compound's identity and structural integrity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide definitive information about the electronic environment of each proton and carbon atom, respectively.

In a typical ¹H NMR spectrum, the protons on the propanamide moiety would exhibit characteristic chemical shifts and splitting patterns. The methyl (CH₃) protons would likely appear as a doublet, coupled to the adjacent methine (CH) proton. The methine proton, in turn, would be a quartet due to coupling with the three methyl protons. The proton attached to the nitrogen (NH) of the amide group would appear as a singlet. The aromatic protons on the trichlorophenyl ring would also produce signals in the aromatic region of the spectrum, with their specific shifts influenced by the electron-withdrawing chlorine atoms.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. The spectrum would show distinct signals for the carbonyl carbon of the amide, the two aliphatic carbons of the propyl chain, and the carbons of the trichlorophenyl ring. The chemical shifts of these carbons provide insight into their bonding and electronic environment.

Detailed analysis of coupling constants and chemical shifts in both ¹H and ¹³C NMR can help in mechanistic studies by revealing subtle changes in molecular structure or conformation during chemical reactions or interactions.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Functional Group | Chemical Shift (δ, ppm) | Splitting Pattern |

|---|---|---|

| Methyl (CH₃) | 1.7-1.9 | Doublet (d) |

| Methine (CH) | 4.5-4.7 | Quartet (q) |

| Aromatic (Ar-H) | 7.5-7.7 | Singlet (s) or Multiplet (m) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| Methyl (CH₃) | 20-25 |

| Methine (CH-Cl) | 55-60 |

| Aromatic (C-H) | 128-130 |

| Aromatic (C-Cl) | 130-135 |

| Aromatic (C-N) | 135-140 |

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis. For this compound (molecular formula C₉H₇Cl₄NO), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight, approximately 285 g/mol , considering the most abundant isotopes of chlorine. uni.lu Due to the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a characteristic cluster of peaks.

Electron ionization (EI) is a common MS technique that causes extensive fragmentation of the molecule. The fragmentation pattern provides a unique "fingerprint" that aids in identification. nist.gov Key fragmentation pathways for this compound would likely involve:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the formation of characteristic acylium ions.

Cleavage of the C-N amide bond: This would separate the propanoyl group from the trichlorophenylamine moiety.

Loss of chlorine atoms: Stepwise loss of chlorine atoms from the aromatic ring can be observed.

The resulting fragment ions provide valuable structural information. For instance, a peak corresponding to the 2,4,6-trichlorophenyl moiety would strongly support the proposed structure. nist.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental formula with high confidence. rsc.org

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (approximate) | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 285 | [C₉H₇³⁵Cl₄NO]⁺ | Molecular Ion |

| 195 | [C₆H₂Cl₃N]⁺ | Cleavage of C-N amide bond |

| 90 | [CH₃CHClCO]⁺ | Cleavage of C-N amide bond |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would show key absorption bands confirming its structure. A strong absorption band around 1650-1680 cm⁻¹ is characteristic of the C=O stretching vibration of the amide group. The N-H stretching vibration of the amide would appear as a band in the region of 3200-3400 cm⁻¹. The C-Cl bonds would exhibit stretching vibrations in the fingerprint region, typically below 800 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of the aromatic ring in this compound would result in characteristic absorption bands in the UV region, typically around 200-300 nm. The exact position and intensity of these bands are influenced by the substitution pattern on the aromatic ring. While less specific for detailed structural elucidation compared to NMR or MS, UV-Vis spectroscopy is a valuable tool for quantitative analysis and for monitoring reactions involving the chromophore. researchgate.net

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Amide) | 3200-3400 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=O Stretch (Amide) | 1650-1680 |

| C=C Stretch (Aromatic) | 1450-1600 |

Chromatographic Separation Techniques for Purity and Quantification

Chromatographic methods are essential for separating this compound from impurities and for its precise quantification in various samples. Gas and liquid chromatography, often coupled with mass spectrometry, provide the high sensitivity and selectivity required for trace-level analysis.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. thermofisher.com this compound, being a relatively stable compound, can be analyzed by GC-MS. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The retention time, the time it takes for the compound to elute from the column, is a characteristic property that aids in its identification. phenomenex.com

Following separation by GC, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides confirmation of the compound's identity, as discussed in the mass spectrometry section. GC-MS is particularly useful for assessing the purity of a sample, as it can separate and identify even minor impurities. For quantitative analysis, the area of the chromatographic peak is proportional to the concentration of the compound. Selected Ion Monitoring (SIM) can be employed to enhance sensitivity and selectivity for trace analysis by monitoring only specific fragment ions characteristic of the target analyte.

High-performance liquid chromatography (HPLC) is a versatile technique for separating compounds in a liquid mobile phase. It is particularly suitable for compounds that are not sufficiently volatile or are thermally labile for GC analysis. For this compound, reversed-phase HPLC using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol) would be a common approach. umb.edu

Coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides an exceptionally sensitive and selective method for trace analysis. nih.govresearchgate.net After separation by HPLC, the analyte is ionized (often using electrospray ionization, ESI) and enters the tandem mass spectrometer. In MS/MS, a specific precursor ion (e.g., the molecular ion of the target compound) is selected, fragmented, and one or more specific product ions are monitored. This technique, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), significantly reduces background noise and matrix interference, allowing for very low detection and quantification limits, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. umb.edu This makes LC-MS/MS the method of choice for analyzing trace levels of this compound in complex matrices such as environmental or biological samples.

Solid-State Characterization by X-ray Crystallography

The definitive three-dimensional structure of a crystalline solid is elucidated through single-crystal X-ray crystallography. This powerful analytical technique provides precise information on the molecular geometry, conformational preferences, and intermolecular interactions, such as hydrogen bonding, that dictate the packing of molecules within the crystal lattice. The resulting crystal structure is fundamental to understanding the physicochemical properties of the compound, including its stability, solubility, and melting point.

For a molecule like this compound, X-ray crystallography would reveal the precise bond lengths, bond angles, and torsion angles, offering insights into the planarity of the amide group and the orientation of the chloro-substituted phenyl ring relative to the propanamide side chain.

While specific crystallographic data for this compound is not available in publicly accessible literature, studies on structurally analogous compounds provide a template for the type of information that would be obtained. For instance, the analysis of related N-aryl amides has successfully determined their crystal systems, space groups, and unit cell parameters. researchgate.net The crystal structure of N-(2,4,6-Trichlorophenyl)maleamic acid, for example, was determined to be in the monoclinic crystal system with the space group C2/c. researchgate.net Similarly, the analysis of 2-chloro-N-(p-tolyl)propanamide revealed an orthorhombic crystal system (space group Pbca). researchgate.netnih.govnih.gov These parameters are crucial for defining the symmetry and repeating unit of the crystal.

The key crystallographic data that would be determined for this compound are summarized in the table below.

Table 1: Representative Crystallographic Data Parameters for Solid-State Characterization

| Parameter | Description | Typical Information Yielded |

|---|---|---|

| Chemical Formula | C₉H₇Cl₄NO | Defines the elemental composition of the molecule. |

| Formula Weight | 284.97 g/mol | The mass of one mole of the compound. |

| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the crystal lattice. |

| Space Group | e.g., P2₁/c, Pbca | A more detailed description of the crystal's symmetry elements. |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) | The dimensions and angles of the unit cell, the smallest repeating unit of the lattice. |

| Volume (V) | ų | The volume of the unit cell. |

| Z | The number of molecules per unit cell. | |

| Calculated Density (Dx) | g/cm³ | The theoretical density of the crystal. |

| Bond Lengths | Å | The distances between bonded atoms (e.g., C-Cl, C=O, N-C). |

| Bond Angles | ° | The angles formed between three connected atoms (e.g., O=C-N). |

| Torsion Angles | ° | The dihedral angles that describe the conformation of the molecule. |

| Hydrogen Bonds | Å, ° | Details of intermolecular hydrogen bonding interactions (e.g., N-H···O). |

Method Validation and Quality Control in Analytical Procedures

The quantification of this compound in any given matrix requires the use of a fully validated analytical method to ensure the reliability, accuracy, and precision of the results. Method validation is a formal process that demonstrates an analytical procedure is suitable for its intended purpose. The parameters for validation are established by international guidelines, such as those from the International Council for Harmonisation (ICH). edqm.eupensoft.net

Analytical procedures for quantifying related halogenated phenolic and anisolic compounds often employ highly sensitive techniques like gas chromatography-tandem mass spectrometry (GC-MS/MS), which could be adapted for this compound. nih.gov A comprehensive validation process would assess several key performance characteristics, as detailed below.

Specificity/Selectivity: This parameter ensures that the analytical signal is unequivocally attributable to the target analyte, this compound, without interference from other components such as impurities, degradation products, or matrix components.

Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: Accuracy reflects the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of spiked analyte in a sample matrix.

Precision: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually evaluated at two levels:

Repeatability: The precision under the same operating conditions over a short interval of time.

Intermediate Precision: The precision within the same laboratory but with different analysts, on different days, or with different equipment.

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. For instrumental methods, it is often calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve. nih.gov

LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often calculated as 10 times the standard deviation of the response divided by the slope of the calibration curve. nih.gov

The results of a typical method validation are summarized in performance characteristic tables.

Table 2: Key Validation Parameters and Typical Acceptance Criteria

| Validation Parameter | Description | Common Acceptance Criterion |

|---|---|---|

| Linearity | Assesses the relationship between concentration and analytical response. | Correlation coefficient (R²) ≥ 0.995 |

| Accuracy (Recovery) | Measures the agreement between the measured and true value. | Typically 80-120% recovery for low concentrations. |

| Precision (Repeatability) | Measures the variability of results under the same conditions. | Relative Standard Deviation (RSD) ≤ 15% |

| Limit of Detection (LOD) | The lowest concentration that can be reliably detected. | Signal-to-Noise Ratio ≥ 3:1 |

| Limit of Quantitation (LOQ) | The lowest concentration that can be reliably quantified. | Signal-to-Noise Ratio ≥ 10:1 |

Quality Control: In routine analysis, quality control (QC) samples are regularly analyzed alongside unknown samples. These QC samples have known concentrations of this compound (e.g., low, medium, and high concentrations) and are used to monitor the performance of the analytical method over time. The results from QC samples must fall within predetermined limits for the data from the unknown samples to be considered valid, thus ensuring the ongoing reliability of the analytical procedure.

Following a comprehensive search for scientific literature and data pertaining to the chemical compound "this compound," it has been determined that there is no available information regarding its environmental dynamics and persistence. Searches for degradation kinetics, environmental transport and distribution, and environmental transformation products for this specific compound did not yield any relevant results.

Therefore, it is not possible to generate the requested article with the specified detailed outline. The scientific community has not published research on the environmental fate of this compound that would allow for a thorough and accurate discussion of the topics outlined.

No data tables or detailed research findings could be provided as no underlying data was found.

Environmental Dynamics and Persistence of 2 Chloro N 2,4,6 Trichlorophenyl Propanamide

Development of Environmental Remediation Methodologies for 2-chloro-N-(2,4,6-trichlorophenyl)propanamide

As of the current body of scientific literature, there is no specific information available regarding the development of environmental remediation methodologies for the chemical compound this compound. Extensive searches of scientific databases and environmental research publications have not yielded any studies focused on the biodegradation, chemical degradation, or physical removal of this particular compound.

It is crucial to distinguish this compound from the more extensively studied compound, 2,4,6-trichlorophenol (B30397) (TCP). While both molecules contain a 2,4,6-trichlorophenyl group, their distinct functional groups—a propanamide in the former and a hydroxyl group in the latter—result in significantly different chemical and physical properties. Consequently, remediation strategies developed for 2,4,6-trichlorophenol cannot be assumed to be effective for this compound.

The lack of research in this area indicates that the environmental fate and potential remediation of this compound represent a significant knowledge gap. Future research would be necessary to explore potential degradation pathways and develop effective strategies for its removal from contaminated environments. Such research would likely involve screening for microbial consortia capable of degrading the compound, as well as investigating advanced oxidation processes and other chemical or physical treatment methods.

Given the absence of direct research, no data tables or detailed research findings on the environmental remediation of this compound can be provided at this time.

Structure Activity Relationship Sar and Computational Modeling for N Substituted Propanamide Derivatives

Correlating Structural Modifications with Chemical Reactivity and Stability

The reactivity of 2-chloro-N-(2,4,6-trichlorophenyl)propanamide is significantly influenced by its extensive chlorination. The key features include:

The Amide Linkage : The amide group (-CONH-) is a crucial functional group that is relatively stable due to resonance. However, the bond can be hydrolyzed under certain conditions. The electronic environment created by the trichlorophenyl group affects the reactivity of this amide linkage.

The α-Chloro Propanamide Moiety : The chlorine atom attached to the carbon adjacent to the carbonyl group (the α-carbon) is a reactive site. It can be displaced in nucleophilic substitution reactions, making this part of the molecule a key point for chemical transformations.

Computational Chemistry Approaches to Molecular Properties and Interactions

Computational chemistry provides powerful tools for investigating molecular properties where experimental methods may be challenging. These in silico methods allow for the rapid and efficient characterization of SARs by building models to capture and encode these relationships, which can then be used to predict activities for new molecules. nih.gov For complex molecules like this compound, computational approaches are invaluable for understanding its structure, reactivity, and potential interactions at an atomic level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. jst.org.in It is highly effective for obtaining accuracy in molecular geometry and predicting electronic properties. nih.gov A common approach involves using a functional, such as B3LYP, with a specific basis set (e.g., 6-311++G(d,p)) to perform calculations. jst.org.in

For a propanamide derivative, DFT calculations can provide a wealth of information:

Optimized Molecular Geometry : DFT can determine the most stable three-dimensional arrangement of the atoms, calculating precise bond lengths, bond angles, and dihedral angles. jst.org.in

Vibrational Analysis : The method can predict the vibrational frequencies of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. jst.org.in

Electronic Properties and Reactivity Descriptors : DFT is particularly useful for calculating properties related to chemical reactivity. jst.org.innih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of special importance. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. nih.gov From these frontier molecular orbital energies, several global reactivity descriptors can be calculated to predict the molecule's behavior. jst.org.in

| Reactivity Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. A smaller gap implies it is easier to excite the molecule. |

| Ionization Potential (IP) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (EA) | -ELUMO | The energy released when an electron is added. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Describes the tendency of electrons to escape from a system. chemrxiv.org |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to a change in electron distribution. jst.org.in |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating how easily the electron cloud can be polarized. jst.org.in |

| Electrophilicity Index (ω) | μ2 / (2η) | Measures the propensity of a species to accept electrons. jst.org.in |

These calculations can pinpoint the most likely sites for electrophilic and nucleophilic attacks on the molecule, providing a holistic view of its chemical behavior. jst.org.in

Molecular Dynamics Simulations for Conformational Analysis

While DFT provides a static picture of the most stable molecular structure, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. nih.gov MD simulations are a computational method used to study the physical movements of atoms and molecules, making them essential for sampling the accessible conformational space of a protein or small molecule. nih.govmdpi.com

By simulating the interactions between atoms over a period, MD can reveal:

Conformational Flexibility : MD simulations show how the molecule moves, bends, and twists at the atomic level. For this compound, this would include rotation around single bonds, such as the N-phenyl and C-C bonds, which is critical for understanding its three-dimensional shape and how it might change to interact with other molecules.

Stable Conformers : The simulations can identify different low-energy conformations (stable shapes) that the molecule can adopt. The analysis of an ensemble of structures generated during a simulation can reveal recurring conformations and the transitions between them. nih.gov

Solvent Effects : MD simulations are typically performed in a simulated solvent (like water), allowing for the study of how the molecule interacts with its environment, which can significantly influence its preferred conformation and reactivity.

The combination of MD simulations with other computational techniques can be used to explore and predict new protein conformations that may not be present in initial data. manchester.ac.uk This approach is crucial for understanding how a molecule like this compound might adapt its shape to fit into a binding site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Behavior

Quantitative Structure-Activity Relationship (QSAR) is a modeling approach that aims to predict the activity (e.g., biological, toxicological, or environmental fate) of a chemical based on its molecular structure. nih.gov QSAR models are mathematical equations that correlate chemical properties, known as molecular descriptors, with a specific endpoint. nih.gov

For assessing the environmental behavior of this compound, QSAR models can be invaluable. These models can predict properties such as:

Toxicity : QSAR can estimate the toxicity of a chemical to various organisms. nih.gov For chlorinated anilines and related compounds, toxicity has been shown to be related to electronic properties like the energy of the lowest unoccupied molecular orbital (ELUMO) or the HOMO-LUMO energy gap. nih.gov

Biodegradability : Predicting how quickly a chemical will break down in the environment.

Bioaccumulation : Estimating the tendency of a chemical to accumulate in living organisms.

Soil Sorption : Predicting how strongly a chemical will bind to soil particles.

The development of a QSAR model involves calculating a set of molecular descriptors for a series of related chemicals and then using statistical methods, like multiple linear regression, to find the best correlation with experimentally measured data. nih.govtechno-press.org For a chlorinated aromatic compound, key descriptors often include electronic parameters (like EHOMO and ELUMO) and physicochemical properties like the octanol-water partition coefficient (logP), which is heavily influenced by the number of chlorine atoms. nih.gov Studies have shown that for chlorinated compounds, the number of chlorine atoms (NCl) is a significant descriptor that contributes to molecular properties and, consequently, to toxicity. nih.govfiu.edu

| Molecular Descriptors (Input) | QSAR Model (Equation) | Environmental Endpoint (Output) |

|---|---|---|

| logP (Lipophilicity) | Endpoint = f(Descriptor 1, Descriptor 2, ...) | Bioaccumulation Potential |

| ELUMO (Electronic Property) | Aquatic Toxicity | |

| Molecular Weight / Volume | Rate of Biodegradation |

By using QSAR, the potential environmental impact of this compound can be estimated, guiding further experimental testing and risk assessment.

Applications in Advanced Materials and Chemical Intermediates Non Biological

Role of 2-chloro-N-(2,4,6-trichlorophenyl)propanamide in Organic Synthesis

The key to the utility of this compound as a synthetic building block lies in the electrophilic nature of the carbon atom attached to the chlorine. This chlorine atom is susceptible to nucleophilic substitution, allowing for the introduction of a variety of functional groups.

The general reactivity of N-aryl 2-chloroacetamides involves the facile replacement of the chlorine atom by nucleophiles such as those containing oxygen, nitrogen, or sulfur. researchgate.net This substitution can be a straightforward replacement or can be followed by intramolecular cyclization to form various heterocyclic systems. researchgate.net By analogy, this compound could react with various nucleophiles to introduce new functionalities. For instance, reaction with amines could lead to the formation of N-substituted propanamides, while reaction with thiols could yield thioether derivatives. These reactions would allow for the construction of more complex molecular architectures, incorporating the 2,4,6-trichlorophenyl moiety.

The synthesis of various N-aryl 2-chloroacetamides is typically achieved through the chloroacetylation of the corresponding aryl amine. researchgate.net This suggests that this compound could be synthesized by reacting 2,4,6-trichloroaniline (B165571) with 2-chloropropanoyl chloride.

The application of N-chloroamides in catalytic transformations is an area of ongoing research. While no specific catalytic roles for this compound have been documented, related N-chloroamides have been explored in various synthetic methodologies. For instance, N-chloroamides can be involved in nickel-catalyzed reductive cross-coupling reactions with aryl halides to form N-aryl amides. rsc.org This type of reactivity suggests that under appropriate catalytic conditions, the N-Cl bond (if formed from the corresponding amide) or the C-Cl bond of this compound could potentially participate in cross-coupling reactions.

Furthermore, palladium-catalyzed C-N bond-forming reactions are a cornerstone of modern synthetic chemistry. nih.gov While typically involving amines and aryl halides, the development of new catalytic systems could potentially enable the use of compounds like this compound as either the electrophilic or nucleophilic partner under specific conditions. The presence of the electron-withdrawing trichlorophenyl group could influence the reactivity of the amide nitrogen and the C-Cl bond, potentially requiring tailored catalytic systems.

Potential in Functional Materials Research

The high chlorine content of this compound suggests its potential for investigation in the field of functional materials, particularly as a flame retardant. Halogenated compounds, especially those containing chlorine and bromine, have been widely used as flame retardants in various polymers. tandfonline.comnih.gov

Chlorinated flame retardants function by interfering with the combustion cycle in the gas phase. alfa-chemistry.com Upon exposure to heat, they can decompose to release chlorine radicals, which can scavenge highly reactive radicals in the flame, thereby inhibiting the combustion process. alfa-chemistry.com Given its structure, this compound could potentially be explored as an additive flame retardant in polymers. Its effectiveness would depend on its thermal stability, compatibility with the polymer matrix, and its efficiency in releasing flame-retardant species at the required temperature.

Research into novel flame retardants includes the synthesis of chlorinated poly(amide-imide)s, which have shown enhanced thermal stability. tandfonline.com This indicates that incorporating a chlorinated amide structure, such as that found in this compound, into a polymer backbone or as an additive could be a viable strategy for improving the flame retardancy of materials.

Table 1: Potential Applications in Functional Materials

| Application Area | Potential Role of this compound | Rationale |

|---|---|---|

| Polymer Additives | Flame Retardant | High chlorine content can interfere with the combustion cycle. alfa-chemistry.com |

Research Perspectives in Agrochemical Development (Limited to Chemical Properties and Environmental Fate)

While this compound is not a registered agrochemical, its structural similarity to certain classes of herbicides and herbicide safeners, such as chloroacetamides and dichloroacetamides, warrants a discussion of its potential chemical properties and environmental fate from a research perspective. uiowa.eduwalisongo.ac.idacs.org

The environmental fate of chloroacetamide herbicides is largely governed by biotransformation processes, leading to the formation of more mobile degradation products like ethanesulfonic acid (ESA) and oxanilic acid (OA) derivatives. uiowa.edu It is plausible that this compound could undergo similar transformation pathways in the environment. Microbial action is a key factor in the degradation of these compounds in soil. acs.org

The mobility of such compounds in soil and their potential to be transported into aqueous systems is a significant aspect of their environmental profile. walisongo.ac.id The physicochemical properties of this compound, such as its water solubility and octanol-water partition coefficient, would be critical in determining its environmental distribution and persistence. For comparison, dichloroacetamide safeners, which share structural similarities, are expected to be mobile in soils and readily transported into water. walisongo.ac.id

From a chemical properties standpoint, the trichlorophenyl ring is a feature found in some agrochemicals and is known to influence their biological activity and environmental persistence. researchgate.net Research into the chemical and photochemical degradation of this compound would be necessary to understand its potential environmental impact. Studies on related chloroacetamide herbicides have shown that various neutral degradates can be formed through thermochemical, biological, and photochemical transformations. nih.gov

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C₉H₇Cl₄NO | PubChem nih.govuni.lu |

| Molecular Weight | 286.97 g/mol | ChemicalBook chemicalbook.com |

Future Directions and Emerging Research Avenues for Halogenated Amide Chemistry

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the synthesis of halogenated amides by shifting from traditional trial-and-error experimentation to a data-driven, predictive approach. researchgate.net ML algorithms can analyze vast datasets from chemical literature and experimental results to identify patterns and relationships that are not readily apparent to human researchers. researchgate.netarxiv.org This enables the accurate prediction of reaction outcomes, the optimization of reaction conditions to maximize yields and selectivity, and the discovery of novel synthetic routes. researchgate.net

For instance, AI can be employed to develop models that predict the success of specific halogenation or amidation reactions based on the structure of the reactants, the type of catalyst, and the solvent used. eurekalert.org This predictive power accelerates the discovery and optimization of reactions, such as the synthesis of complex halogenated amides for pharmaceutical applications. eurekalert.orgrsc.org By leveraging a feedback loop where an AI system designs experiments, a robotic platform executes them, and the results are fed back into the model for learning, researchers can rapidly identify optimal conditions from a vast array of possibilities. eurekalert.org This approach not only saves significant time and resources but also facilitates the discovery of new and more efficient catalytic systems. researchgate.netrsc.org

Table 1: Applications of AI/ML in Halogenated Amide Chemistry

| Application Area | AI/ML Contribution | Potential Impact |

|---|---|---|

| Reaction Outcome Prediction | Algorithms forecast the products of reactions by analyzing reactants and conditions. researchgate.net | Reduces the number of required experiments, saving time and resources. |

| Synthesis Planning | Simplifies the design of multi-step syntheses for complex molecules. researchgate.net | Accelerates the development of new compounds. |

| Catalyst Discovery | Identifies novel and more efficient catalysts from large datasets. researchgate.net | Improves reaction efficiency and sustainability. |

| Property Prediction | Predicts physicochemical and biological properties of new compounds. arxiv.orgdigitellinc.com | Facilitates the design of molecules with targeted functions. |

Novel Spectroscopic and Imaging Techniques for Real-Time Monitoring

The development and application of novel spectroscopic techniques are crucial for gaining deeper insights into the mechanisms of halogenated amide synthesis and for enabling real-time process control. Techniques such as Fourier-transform infrared (FT-IR), Raman, and nuclear magnetic resonance (NMR) spectroscopies, when coupled with in-situ probes, allow for the continuous monitoring of reactant consumption, intermediate formation, and product generation without the need for manual sampling. rsc.orgbruker.com

FlowNMR spectroscopy, for example, is a powerful tool for non-invasive, real-time reaction monitoring under actual process conditions, providing detailed kinetic and mechanistic data. rsc.org This is particularly valuable for complex reactions involved in the synthesis of halogenated amides, where understanding the reaction pathway is key to optimization. Similarly, in-situ FT-IR spectroscopy can be deployed across various scales, from small laboratory reactors to large-scale manufacturing plants, providing rich data on the chemical composition and physical form of the reaction mixture. bruker.com

Raman spectroscopy offers another versatile method for real-time chemical fingerprinting, capable of analyzing various materials directly through glass or quartz reactors. mdpi.com Its ability to provide molecular-level information by probing the vibrational modes of molecules makes it suitable for monitoring catalytic processes and changes in chemical structure as they occur. mdpi.commdpi.com Other techniques like UV-Visible spectroscopy also provide a simple, cost-effective means for real-time analysis, particularly for tracking the concentration of specific substances during a bioprocess or chemical synthesis. mdpi.com The integration of these advanced spectroscopic methods facilitates a more profound understanding of reaction kinetics and mechanisms, leading to more efficient, controlled, and safer chemical processes. bruker.comlongdom.org

Table 2: Spectroscopic Techniques for Real-Time Reaction Monitoring

| Technique | Principle | Advantages for Halogenated Amide Synthesis |

|---|---|---|

| Flow NMR Spectroscopy | Measures the nuclear magnetic resonance of atoms in a flowing reaction mixture. | Non-invasive, provides detailed structural and quantitative information, excellent for kinetic and mechanistic studies. rsc.org |

| In-situ FT-IR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Applicable across scales, provides rich data on chemical composition and functional groups, fiber optic probes allow for direct insertion into reactors. bruker.com |

| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light by molecular vibrations. | Non-destructive, requires no sample preparation, can analyze samples through glass/quartz, provides chemical fingerprinting. mdpi.commdpi.com |

| UV-Visible Spectroscopy | Measures the absorption of ultraviolet or visible light by molecules. | Simple, cost-effective, useful for tracking the concentration of specific chromophoric species in real-time. mdpi.com |

Sustainable Chemical Processes and Waste Minimization Strategies

There is a strong impetus within the chemical industry to develop more sustainable processes for the synthesis of halogenated compounds, driven by environmental concerns and the principles of green chemistry. fu-berlin.deuni-lj.si A key focus is on replacing hazardous and atom-uneconomical reagents with safer, more efficient alternatives. For example, traditional methods often use elemental halogens like chlorine and bromine, which are toxic and hazardous to handle. rsc.org Modern approaches aim to use halide salts, which are safer and more easily handled, in conjunction with clean oxidants like hydrogen peroxide or oxygen to generate the reactive halogen species in situ. rsc.org

Another important strategy is the direct C-H functionalization, which replaces a carbon-hydrogen bond directly with a halogen. rsc.org This approach is highly atom-economical as it avoids the need for pre-functionalized substrates and generates cleaner by-products, such as water. rsc.org The development of novel catalysts is central to achieving these transformations efficiently and selectively.

Waste minimization is also a critical aspect of sustainable halogen chemistry. This includes optimizing reactions to reduce the formation of by-products and developing effective recycling processes for solvents and catalysts. fu-berlin.de For the treatment of waste streams containing halogenated organic compounds, advanced oxidation processes are employed. Technologies like Regenerative Thermal Oxidizers (RTOs) combined with gas scrubbers can effectively eliminate halogenated volatile organic compounds, converting them into less harmful inorganic substances with up to 99.9% efficiency. tecamgroup.com These strategies collectively aim to reduce the environmental footprint associated with the production and use of halogenated amides. uni-lj.si

Interdisciplinary Research on Environmental Attenuation and Chemical Systems

Understanding the environmental fate of halogenated amides is critical due to the persistence and potential toxicity of many halogenated organic compounds. nih.govepa.gov These compounds can enter the environment through various pathways, including industrial discharge and agricultural runoff, leading to contamination of soil, water, and air. tecamgroup.comnih.gov Interdisciplinary research, combining chemistry, biology, geology, and environmental science, is essential to fully characterize the transport, transformation, and attenuation of these substances in the environment.

Natural attenuation processes, which include both biological and chemical degradation, play a role in reducing the concentration of halogenated compounds over time. usgs.govusgs.gov Reductive dehalogenation, where microorganisms use organohalides as electron acceptors in anaerobic environments, is a key degradation pathway. researchgate.net Research is focused on identifying and characterizing the microbes and enzymes responsible for these transformations, such as cytochrome P450 monooxygenases and laccases, which can dehalogenate xenobiotic compounds. frontiersin.org

Enhanced natural attenuation strategies seek to stimulate these natural degradation processes. frontiersin.org This can involve the introduction of nutrients or electron donors to promote the growth of dehalogenating bacteria or the use of phytoremediation, where plants are used to take up and degrade pollutants. frontiersin.org A comprehensive understanding of these complex interactions within environmental systems is necessary to develop effective risk assessment models and remediation strategies for sites contaminated with halogenated amides and other related compounds. nih.govfrontiersin.org

Q & A

Q. What are the optimal synthetic routes for 2-chloro-N-(2,4,6-trichlorophenyl)propanamide, and how do steric effects influence reaction efficiency?

Methodological Answer: The compound can be synthesized via nucleophilic acyl substitution between 2-chloropropanoyl chloride and 2,4,6-trichloroaniline. Key challenges arise from steric hindrance due to the trichlorophenyl group, which reduces nucleophilic attack efficiency. To optimize yields:

- Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Employ elevated temperatures (80–100°C) to overcome kinetic barriers.

- Monitor reaction progress via TLC or HPLC to identify byproducts (e.g., incomplete substitution or hydrolysis derivatives) .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- NMR Spectroscopy: Use H and C NMR to confirm substitution patterns. The deshielding of aromatic protons (due to electron-withdrawing Cl groups) and amide proton splitting patterns are critical markers.

- X-ray Crystallography: Resolve steric interactions between the trichlorophenyl group and the propanamide chain. Heavy atoms (Cl) may complicate data collection but enhance anomalous scattering for structure refinement .

- Computational Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and predict regioselectivity in further reactions .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and fume hoods due to the compound’s chlorinated aromatic structure, which poses risks of dermal/ocular irritation.

- Ventilation: Ensure negative pressure in work areas to prevent inhalation of fine particulates.

- Waste Disposal: Follow EPA guidelines for chlorinated organic waste, including neutralization with alkaline solutions before incineration .

Advanced Research Questions

Q. How does the electronic configuration of the trichlorophenyl group influence reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing Cl groups deactivate the aromatic ring, making traditional Suzuki-Miyaura coupling challenging. Strategies to enhance reactivity include:

- Pre-activation: Convert the amide to a more reactive leaving group (e.g., triflate) via reaction with TfO.

- Catalyst Optimization: Use Pd/XPhos systems with high electron-donating ligands to stabilize oxidative addition intermediates.

- Solvent Effects: Test mixtures of dioxane and water to balance solubility and catalytic activity .

Q. What experimental approaches can resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in enzyme inhibition studies (e.g., acetylcholinesterase vs. cytochrome P450) may arise from assay conditions. To standardize results:

- Dose-Response Curves: Use a minimum of 10 concentration points to calculate IC values accurately.

- Control for Solvent Effects: Ensure DMSO concentrations ≤0.1% to avoid nonspecific protein denaturation.

- Orthogonal Assays: Validate findings with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding thermodynamics .

Q. How can researchers design degradation studies to assess environmental persistence of this compound?

Methodological Answer:

- Photolysis Experiments: Expose the compound to UV-Vis light (254–365 nm) in aqueous solutions (pH 4–9) and monitor degradation via LC-MS. Chlorine substituents often slow degradation rates.

- Microbial Biodegradation: Use soil slurry reactors with Pseudomonas spp. and measure chloride ion release as a proxy for dechlorination.

- Advanced Oxidation Processes (AOPs): Test ozone or Fenton’s reagent efficacy, noting potential toxic byproducts (e.g., chlorinated quinones) via GC-MS .

Q. What strategies mitigate crystallographic disorder in X-ray structures of this compound?

Methodological Answer: Disorder in the trichlorophenyl group can arise from rotational flexibility. Mitigation strategies include:

- Low-Temperature Data Collection: Cool crystals to 100 K to reduce thermal motion.

- Twinned Refinement: Use SHELXL or OLEX2 to model pseudo-merohedral twinning.

- Synchrotron Radiation: Leverage high-flux beams (e.g., Diamond Light Source) to improve resolution for heavy-atom clusters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.